molecular formula C24H18N4O3S B2916083 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one CAS No. 1358964-88-1

2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one

Cat. No.: B2916083
CAS No.: 1358964-88-1
M. Wt: 442.49
InChI Key: GLTOVWKLEZUIKY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one (CAS: 1291832-21-7) is a heterocyclic molecule featuring a phthalazin-1-one core substituted with a 3-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 4-(methylsulfanyl)phenyl group. Its molecular formula is C₂₄H₁₈N₄O₂S, with a molecular weight of 426.49 g/mol .

Properties

IUPAC Name

2-(3-methoxyphenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3S/c1-30-17-7-5-6-16(14-17)28-24(29)20-9-4-3-8-19(20)21(26-28)23-25-22(27-31-23)15-10-12-18(32-2)13-11-15/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTOVWKLEZUIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel materials with unique electronic or optical properties.

    Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and other functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Substituents Molecular Weight Key Features References
Target Compound : 2-(3-Methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one 3-Methoxy (C₆H₄OCH₃), 4-(methylsulfanyl)phenyl (C₆H₄SCH₃) 426.49 High lipophilicity; potential bioactivity via sulfur and oxygen heteroatoms
Analog 1 : 2-(4-Methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one 4-Methyl (C₆H₄CH₃) instead of 3-methoxy 426.49 Reduced polarity due to methyl vs. methoxy; similar molecular weight
Analog 2 : 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Phenyl (C₆H₅) at position 2; 4-methoxyphenyl on oxadiazole 396.41 Lower molecular weight; increased solubility due to unsubstituted phenyl
Analog 3 : 2-(3-Methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one 3-Methylphenyl; 3,4,5-trimethoxyphenyl on oxadiazole 470.49 Enhanced electron density from trimethoxy groups; potential for improved binding

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 3-methoxyphenyl group in the target compound introduces electron-donating properties, which may enhance interactions with biological targets (e.g., enzymes or receptors) compared to the 4-methylphenyl group in Analog 1, which lacks lone-pair electrons .

Solubility and Lipophilicity: Analog 2 (molecular weight 396.41) exhibits higher aqueous solubility than the target compound due to its simpler phenyl substituent and lack of sulfur .

Synthetic Accessibility :

  • Analog 2 is synthesized via a one-step cyclization reaction using sodium ethoxide, as described in , whereas the target compound likely requires multi-step functionalization of the oxadiazole ring .

Biological Activity

The compound 2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H18N4O2S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure includes a phthalazine core, oxadiazole ring, and methoxy and methylsulfanyl substituents that may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Several studies have shown that derivatives of oxadiazole compounds possess significant antimicrobial properties. The presence of the methylsulfanyl group is thought to enhance these effects by improving solubility and bioavailability .
  • Antifungal Activity : The compound has demonstrated antifungal properties against various strains. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 to 32 µg/mL against pathogens like Fusarium oxysporum and Candida albicans .
  • Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells, although specific pathways remain to be elucidated .

Antimicrobial Studies

A comparative study evaluated the antimicrobial efficacy of various derivatives, including those similar to our compound. The results indicated:

CompoundTarget OrganismMIC (µg/mL)Activity Level
AE. coli10Moderate
BS. aureus15Moderate
CF. oxysporum6.25High
DC. albicans20Moderate

These findings suggest that the structural features of the compound play a crucial role in its antimicrobial potency.

Case Studies

In a recent study focused on the synthesis and biological evaluation of oxadiazole derivatives, it was found that introducing electron-donating groups like methoxy significantly improved antifungal activity against Fusarium oxysporum. The study reported a compound with a similar structure achieving an MIC of 12.5 µg/mL compared to standard antifungals like ketoconazole .

Another investigation into the anticancer properties of related compounds indicated that they could induce apoptosis in breast cancer cells through mitochondrial pathways, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

  • Oxadiazole Ring : Known for enhancing bioactivity due to its ability to interact with biological targets.
  • Methoxy Group : Increases lipophilicity and may facilitate better cell membrane penetration.
  • Methylsulfanyl Substituent : Enhances solubility and may contribute to increased antimicrobial activity.

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